molecular formula C17H14ClF3N2O5 B146049 4-Desacetamido-4-chloro Andarine CAS No. 541497-92-1

4-Desacetamido-4-chloro Andarine

Cat. No.: B146049
CAS No.: 541497-92-1
M. Wt: 418.7 g/mol
InChI Key: GCSIIFZPNSLSLB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desacetamido-4-chloro Andarine, also known as this compound, is a useful research compound. Its molecular formula is C17H14ClF3N2O5 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study by Wu et al. (2006) examined the pharmacokinetics and metabolism of a compound similar to the one , classified as a Selective Androgen Receptor Modulator (SARM). This research highlighted its potential as a novel therapeutic agent, particularly in the context of benign hyperplasia. The study found that this compound is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats (Wu et al., 2006).

Detection and Analysis

Goda et al. (2006) investigated the metabolism of a similar compound, focusing on the detection of metabolites in human liver microsomes and urine of prostate cancer patients. This research is crucial for understanding the drug's metabolism and its potential implications (Goda et al., 2006).

Preclinical Characterization

Jones et al. (2009) conducted preclinical characterization of a compound closely related to the one , assessing its efficacy as a hormonal male contraceptive. The study highlighted its tissue selectivity and reversible effects, suggesting its potential in clinical applications (Jones et al., 2009).

Application in Prostate Cancer Imaging

Gao et al. (2011) explored the use of carbon-11-labeled propanamide derivatives, closely related to the compound , as radioligands for prostate cancer imaging. This research is significant for the development of non-invasive diagnostic tools in oncology (Gao et al., 2011).

Properties

IUPAC Name

(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSIIFZPNSLSLB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.